molecular formula C27H32ClN7O B11682906 2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-{2-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11682906
M. Wt: 506.0 g/mol
InChI Key: UKQBHVNRCNUVAY-VUTHCHCSSA-N
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Description

2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Cyclization to Form the Triazine Ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. Additionally, it can interact with cell membranes, altering their permeability and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-({2-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Uniqueness

The uniqueness of 2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development and materials science applications.

Properties

Molecular Formula

C27H32ClN7O

Molecular Weight

506.0 g/mol

IUPAC Name

N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H32ClN7O/c28-23-13-11-21(12-14-23)20-36-24-10-4-3-9-22(24)19-29-33-25-30-26(34-15-5-1-6-16-34)32-27(31-25)35-17-7-2-8-18-35/h3-4,9-14,19H,1-2,5-8,15-18,20H2,(H,30,31,32,33)/b29-19+

InChI Key

UKQBHVNRCNUVAY-VUTHCHCSSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl)N5CCCCC5

Origin of Product

United States

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